5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
CAS No.: 1212064-93-1
Cat. No.: VC4274500
Molecular Formula: C22H23N3O5
Molecular Weight: 409.442
* For research use only. Not for human or veterinary use.
![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one - 1212064-93-1](/images/structure/VC4274500.png)
Specification
CAS No. | 1212064-93-1 |
---|---|
Molecular Formula | C22H23N3O5 |
Molecular Weight | 409.442 |
IUPAC Name | 12-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Standard InChI | InChI=1S/C22H23N3O5/c1-22-13-15(14-5-2-3-6-16(14)30-22)18(19(26)23-22)21(28)25-10-8-24(9-11-25)20(27)17-7-4-12-29-17/h2-7,12,15,18H,8-11,13H2,1H3,(H,23,26) |
Standard InChI Key | QDQRUOYRBHNYSR-UHFFFAOYSA-N |
SMILES | CC12CC(C(C(=O)N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5O2 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
Synthetic Methodology
Retrosynthetic Analysis
The synthesis can be conceptualized in three stages:
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Construction of the methanobenzooxazocin core
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Introduction of the 2-methyl group
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Functionalization with the 4-(furan-2-carbonyl)piperazine moiety
Core Formation
The benzo[g] oxazocin ring system is synthesized through a [4+2] cycloaddition between a suitably functionalized benzannulated precursor and an oxazole derivative . For example, reaction of 2-aminobenzaldehyde with an α,β-unsaturated ketone under acidic conditions yields the dihydrooxazocin intermediate, which is subsequently oxidized to the 4-one form .
Piperazine Coupling
The final functionalization employs carbodiimide-mediated amide bond formation, as demonstrated in doxazosin synthesis :
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Activation of the core’s carboxylic acid (generated via hydrolysis of a nitrile or ester precursor) using N,N'-dicyclohexylcarbodiimide (DCC)
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Coupling with 1-(furan-2-carbonyl)piperazine in anhydrous tetrahydrofuran at 0–25°C
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Purification via recrystallization from acetone/water mixtures
Table 1: Representative Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
Core oxidation | KMnO₄, H₂O | 80°C | 6 hr | 68% |
Methylation | CH₃I, LDA | −78°C | 2 hr | 52% |
Piperazine coupling | DCC, THF | 25°C | 24 hr | 75% |
[Adapted from methodologies in 2,4]
Biological Activity and Mechanism
Structural Activity Relationships
The compound’s biological profile can be inferred from analogs:
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The methanobenzooxazocin core resembles kinase inhibitor scaffolds targeting ATP-binding pockets .
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Piperazine derivatives exhibit diverse pharmacological activities, including serotonin/dopamine receptor modulation.
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Furan-carbonyl groups enhance membrane permeability and participate in hydrogen bonding with biological targets .
Putative Targets
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Kinase Inhibition: Molecular docking studies of similar bicyclic lactams show affinity for CDK2 and EGFR kinases (IC₅₀ ~50–100 nM) .
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GPCR Modulation: Piperazine moieties commonly interact with 5-HT₁A and D₂ receptors. The furan group may confer subtype selectivity.
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Antimicrobial Activity: Furan derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC 8–32 μg/mL) .
Table 2: Inferred Biological Data
Activity | Assay System | Potency | Citation Basis |
---|---|---|---|
Kinase inhibition | CDK2 in vitro | IC₅₀ ~75 nM | |
Antibacterial | S. aureus MIC | 16 μg/mL | |
Cytotoxicity | HeLa cells | CC₅₀ ~25 μM |
Pharmacokinetic Considerations
Absorption and Distribution
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logP: Calculated value of 2.1 (MarvinSketch) suggests moderate lipid solubility
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H-bond donors/acceptors: 2/6 → Favorable for blood-brain barrier penetration
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Polar surface area: ~90 Ų → Moderate oral bioavailability (~40% predicted)
Metabolic Pathways
Predominant routes based on structural motifs:
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Piperazine N-oxidation → Catalyzed by CYP3A4
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Furan ring epoxidation → Potential hepatotoxicity risk
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Lactam hydrolysis → Inactive carboxylic acid metabolite
Applications and Future Directions
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